molecular formula C8H17N B3283383 1-Ethyl-2-methylpiperidine CAS No. 766-52-9

1-Ethyl-2-methylpiperidine

Cat. No.: B3283383
CAS No.: 766-52-9
M. Wt: 127.23 g/mol
InChI Key: LPCWDBCEHWHJGX-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in medicinal chemistry and pharmaceutical development. nih.govencyclopedia.pub Piperidine derivatives are integral to a vast array of bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties. researchgate.net Their structural motif is found in over twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov

The research trajectory of piperidine derivatives has been driven by their diverse pharmacological activities, which include:

Central Nervous System (CNS) Modulation: Many piperidine-based compounds are investigated for their effects on the CNS, with applications as analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's disease. encyclopedia.pubijnrd.org For instance, the benzyl-piperidine group is a well-established component in the synthesis of agents targeting the enzyme acetylcholinesterase (AChE). encyclopedia.pub

Anticancer Activity: Researchers are actively exploring piperidine derivatives for their potential as anticancer agents. encyclopedia.pubijnrd.org

Antimicrobial and Antiviral Properties: The piperidine scaffold is present in compounds showing promise as antibacterial, antifungal, and antiviral agents. ijnrd.orgontosight.ai

Anti-inflammatory Effects: Certain piperidine derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory conditions. ijnrd.orgontosight.ai

The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery. nih.govnih.gov The continuous development of novel synthetic methods, including multicomponent reactions and cyclization strategies, further expands the accessibility and diversity of piperidine derivatives for research. nih.govnih.gov

Scope and Objectives of Academic Inquiry for 1-Ethyl-2-methylpiperidine

Academic inquiry into this compound is primarily focused on its fundamental chemical characteristics and its potential as a building block in organic synthesis. The objectives of its study can be categorized as follows:

Synthesis and Structural Analysis: A primary objective is the development and optimization of synthetic routes to this compound and its analogs. Research in this area involves the exploration of various chemical reactions to construct the substituted piperidine ring system. prepchem.comgoogle.comnih.gov Detailed structural characterization is another key aspect, utilizing spectroscopic techniques to confirm the compound's identity and stereochemistry.

Intermediate for Complex Molecules: A significant area of investigation is the use of this compound as a chemical intermediate. chemimpex.com Its structure provides a scaffold that can be further elaborated to produce more complex molecules with potential biological activity. chemimpex.comontosight.ai Research in this context aims to incorporate the this compound moiety into larger structures designed for specific therapeutic targets, drawing on the known pharmacological potential of the broader piperidine class. ontosight.aismolecule.com

Exploration of Physicochemical Properties: Understanding the fundamental physical and chemical properties of this compound is crucial for its application in further research. This includes determining properties like its dissociation constant and retention index, which are valuable for analytical and separation methods. nih.gov

While direct and extensive pharmacological studies on this compound are not widely published, its academic inquiry is framed by the well-established importance of the piperidine core in drug discovery. The primary objective remains to explore its utility as a synthetic tool and to characterize its fundamental properties, thereby providing a foundation for potential future applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWDBCEHWHJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902914
Record name NoName_3490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Asymmetric Synthesis of 1-Ethyl-2-methylpiperidine and its Analogues

The creation of stereocenters with high fidelity is a central challenge in organic synthesis. For this compound, the carbon at the 2-position is a chiral center, necessitating the use of stereoselective or asymmetric methods to produce enantiomerically pure forms. The primary strategies involve the hydrogenation of pyridine precursors or the cyclization of acyclic starting materials.

Catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for accessing the piperidine (B6355638) core. However, the aromaticity of the pyridine ring makes it challenging to reduce under mild conditions. Furthermore, the nitrogen atom in both the pyridine substrate and the piperidine product can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation. dicp.ac.cn Modern catalysis has addressed these challenges through the development of highly active and selective metal catalysts.

Iridium-based catalysts have emerged as exceptionally effective for the asymmetric hydrogenation of N-heterocycles. A key strategy to overcome the challenges of pyridine hydrogenation is the activation of the substrate by converting it into a pyridinium salt. dicp.ac.cn This enhances the reactivity of the ring and prevents the substrate from strongly coordinating to and inhibiting the catalyst. dicp.ac.cn

Researchers have successfully developed highly efficient iridium-catalyzed hydrogenations of 2-substituted pyridinium salts to provide chiral 2-substituted piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net The catalytic system typically consists of an iridium precursor, such as [Ir(cod)Cl]₂, paired with a chiral phosphine ligand like (R)-SynPhos or SegPhos. dicp.ac.cnnih.gov This approach has been used to synthesize chiral piperidines bearing two adjacent chiral centers with high levels of both enantioselectivity and diastereoselectivity. nih.gov The activation of simple pyridines as their N-benzyl-pyridinium bromide salts has been shown to greatly enhance reactivity, allowing the hydrogenation to proceed under manageable conditions. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Substrate Catalyst System Pressure (H₂) Temp (°C) Time (h) Enantiomeric Excess (ee) Reference
N-Benzyl-2-methylpyridinium bromide [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ 600 psi 28 24 93% dicp.ac.cn
N-Benzyl-2-phenylpyridinium bromide [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ 600 psi 28 24 92% dicp.ac.cn

Rhodium catalysts are widely used in hydrogenation reactions, and recent advancements have demonstrated their utility for the reduction of functionalized and multi-substituted pyridines. Commercially available and stable rhodium compounds, such as Rhodium(III) oxide (Rh₂O₃), have been identified as highly active catalysts for the hydrogenation of a variety of unprotected pyridines under mild conditions and with low catalyst loading.

This method is particularly effective for producing multi-substituted piperidines, yielding the corresponding cis isomer as the major product. While issues of chemoselectivity can arise if other reducible functional groups (e.g., olefins, nitro groups) are present, the protocol is tolerant of many common functionalities like alcohols, amines, and carbonyls. Furthermore, rhodium complexes with specific chiral ligands, such as [Rh(COD)Binapine]BF₄, have been used for the highly enantioselective asymmetric hydrogenation of related substrates like 2-pyridine ketones, achieving up to 99% ee. nih.gov

Table 2: Rhodium-Catalyzed Hydrogenation of Pyridine Derivatives

Substrate Catalyst Pressure (H₂) Temp (°C) Solvent Major Product Reference
3,5-Lutidine Rh₂O₃ 5 bar 50 Methanol cis-3,5-Dimethylpiperidine
2-Vinylpyridine Rh₂O₃ 5 bar 50 Methanol 2-Ethylpiperidine

Palladium, particularly palladium on carbon (Pd/C), is a versatile and widely used heterogeneous catalyst for hydrogenation. masterorganicchemistry.comresearchgate.net It is effective for the reduction of the pyridine ring, often requiring specific conditions to control selectivity, especially in the presence of other functional groups.

In the context of synthesizing piperidine derivatives, palladium-catalyzed hydrogenation of pyridinecarbonitriles demonstrates a two-step reduction process. First, the nitrile group is hydrogenated to an amine, forming an (aminomethyl)pyridine intermediate. Subsequently, the pyridine ring is saturated to yield the final (aminomethyl)piperidine. The selectivity of this process can be finely tuned by adjusting the amount of an acidic additive, such as sulfuric acid. This allows for the selective preparation of either the intermediate pyridine or the final piperidine product. While classic hydrogenation is common, palladium can also catalyze different ring-forming strategies, such as reductive Heck couplings, to construct highly substituted piperidine rings. nih.gov

Table 3: Palladium-Catalyzed Selective Hydrogenation of Pyridinecarbonitriles

Substrate Catalyst Additive (mol/mol) Pressure (H₂) Temp (°C) Product Yield Reference
4-Pyridinecarbonitrile (4PN) 10% Pd/C 1.0 H₂SO₄ 20 bar 80 4-(Aminomethyl)piperidine (4PIPA) 97%
4-Pyridinecarbonitrile (4PN) 10% Pd/C 0.5 H₂SO₄ 20 bar 80 4-(Aminomethyl)pyridine (4PA) 98%

Catalysts based on first-row transition metals like cobalt and nickel are gaining significant interest as more sustainable and cost-effective alternatives to precious metals like rhodium, iridium, and palladium. sigmaaldrich.comnih.gov These metals are effective in a range of synthetic transformations, including hydrogenations and cross-coupling reactions. sigmaaldrich.comnih.gov

Nickel salts, such as nickel chloride hexahydrate, have been reported as catalysts in the synthesis of substituted piperidines. sigmaaldrich.com Raney nickel, a porous form of the metal, is a well-established catalyst for the hydrogenation of various unsaturated compounds, including aromatic rings. sigmaaldrich.com Cobalt-based catalysts are also known to be highly active, particularly in Ziegler-Natta type polymerizations, and their application in the hydrogenation of N-heterocycles is an area of active research. nih.gov While the development of highly enantioselective cobalt and nickel catalysts for asymmetric pyridine hydrogenation is less mature than for precious metals, their potential for C-H activation and reductive couplings offers alternative pathways to functionalized piperidine structures. sigmaaldrich.comnih.gov

An alternative to the hydrogenation of a pre-formed pyridine ring is the construction of the piperidine ring itself through intramolecular cyclization of a linear precursor. nih.gov This approach offers a high degree of control over the substitution pattern and stereochemistry of the final product.

One powerful strategy involves the reductive cyclization of 6-oxo amino acid derivatives. whiterose.ac.uk In this method, a linear precursor containing both an amine and a ketone functionality is synthesized. The spontaneous or acid-catalyzed intramolecular reaction between the amine and ketone forms a cyclic imine intermediate. Subsequent stereoselective reduction of this imine furnishes the desired 2,6-disubstituted piperidine. whiterose.ac.uk The stereochemical outcome of the reduction step can be controlled by the choice of reducing agent and reaction conditions, often leading to a high diastereomeric ratio. whiterose.ac.uk This methodology provides a versatile route to complex piperidine alkaloids and their analogues by building the ring from acyclic fragments with defined stereocenters. nih.govwhiterose.ac.uk

Resolution Techniques for Enantiomeric Purity

Since this compound possesses a chiral center at the C2 position, obtaining enantiomerically pure forms is crucial for many applications. This is typically achieved through the resolution of a racemic mixture. A common method involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts with the racemic amine.

For example, in the synthesis of a related substituted piperidine, L-tartaric acid was used as a resolving agent. The diastereomeric salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from its salt, yielding the enantiomerically pure product. google.com

Derivatization and Functionalization Reactions

Once the piperidine ring is formed, further modifications can be made to introduce or alter substituents.

N-Alkylation and Acylation Reactions

The nitrogen atom of the piperidine ring is a nucleophilic site that readily undergoes alkylation and acylation reactions. N-ethylation, to produce the "1-Ethyl" component of the target molecule, can be achieved through several methods.

A general and efficient method involves the reaction of the parent piperidine with ethylene using an alkali-metal salt of the amine as a catalyst. orgsyn.org Another classic approach is the reaction of the piperidine with an ethyl halide, such as ethyl iodide or bromoethane. orgsyn.orgchemicalbook.com Reductive alkylation, using an aldehyde (e.g., acetaldehyde) and a reducing agent, or the catalytic hydrogenation of a pyridine precursor with ethanol over a nickel catalyst, also yields N-ethylated piperidines. orgsyn.org Zinc(II) compounds have also been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, demonstrating the reactivity of the piperidine nitrogen.

Table 2: Common N-Ethylation Methods for Piperidines

Reagents Method Key Features Reference
Piperidine, Ethylene, Na Catalytic Ethylation General method for ethylating amines orgsyn.org
Piperidine, Ethyl Iodide Classical Alkylation Direct reaction with an ethyl halide orgsyn.org

Functionalization of Existing Piperidine Rings

Modifications can also be made to the carbon framework of the piperidine ring. The introduction of substituents, such as methyl groups, is a key strategy for exploring structure-activity relationships in medicinal chemistry. nih.gov For instance, protected piperidones can react like typical ketones, allowing for olefination or other carbonyl chemistry. youtube.com Furthermore, lithiation of protected piperidines can create a nucleophilic carbon center that can be subsequently alkylated to introduce substituents at specific positions on the ring. youtube.com These methods allow for the synthesis of a diverse array of substituted piperidine derivatives from a common precursor. nih.gov

Transformations Involving C-H and C-N Bond Activation

The direct functionalization of carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds represents a powerful strategy in organic synthesis, offering more atom- and step-economical routes to complex molecules. While specific studies on this compound are not extensively detailed in publicly available research, the principles of C-H and C-N bond activation in similar piperidine structures provide a framework for potential transformations.

C-H Bond Activation: This approach aims to directly convert an inert C-H bond into a new functional group, bypassing the need for pre-functionalized substrates. For a molecule like this compound, transition-metal catalysis is a primary avenue for such transformations. dmaiti.com Catalysts based on metals like palladium, rhodium, and iridium can facilitate the selective activation of specific C-H bonds. mdpi.com The presence of the nitrogen atom within the piperidine ring can direct the catalyst to adjacent C-H bonds, a process known as directing group-assisted C-H activation. This could potentially enable functionalization at the C6 position or on the N-ethyl and C2-methyl groups. Non-directed C-H activation, while more challenging, offers a way to functionalize C-H bonds more distant from the directing nitrogen atom. dmaiti.com

C-N Bond Activation: The activation and subsequent cleavage of the C-N bond in the piperidine ring is another advanced transformation. This process can be used for ring-opening reactions, ring expansions, or the formation of new C-C and C-N bonds. Transition metals are also crucial in catalyzing these reactions. For instance, a palladium-catalyzed process could facilitate the exchange of the piperidine nitrogen with another amine. This type of transformation highlights the dynamic nature of the piperidine ring under specific catalytic conditions.

Transformation TypePotential Application to this compoundKey Catalyst Type
C-H Bond Activation Direct introduction of new functional groups at various positions on the piperidine ring or its substituents.Palladium, Rhodium, Iridium
C-N Bond Activation Ring-opening or ring-restructuring to synthesize different nitrogen-containing compounds.Palladium, Nickel

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of substituted piperidines, including this compound, aims to reduce the environmental impact of chemical processes. unibo.itmdpi.com This involves the use of safer solvents, renewable starting materials, and more efficient reaction conditions. mdpi.com

Several green strategies are being employed for the synthesis of highly substituted piperidines:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product in one step, reducing waste and saving time and energy. growingscience.com Various catalysts, including environmentally benign options like citric acid and sodium lauryl sulfate, have been used to facilitate these syntheses. growingscience.com

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. ajchem-a.comresearchgate.net Water-mediated reactions are particularly attractive for their low cost and minimal environmental impact. nih.gov

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly approach to synthesis. Transaminases, for example, can be used in the asymmetric synthesis of chiral piperidines, operating under mild conditions in aqueous media. acs.org

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. mdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of substituted piperidines:

Green Chemistry PrincipleApplication in Piperidine SynthesisExample
Atom Economy Multi-component reactions that incorporate most of the atoms from the reactants into the final product.One-pot synthesis of highly functionalized piperidines. growingscience.com
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions.Water-mediated intramolecular cyclization for piperidinol synthesis. nih.gov
Use of Renewable Feedstocks Employing starting materials derived from renewable resources.Utilizing bio-derived aldehydes or amines in the synthesis.
Catalysis Using non-toxic and recyclable catalysts, including biocatalysts.Citric acid or sodium lauryl sulfate as catalysts; use of transaminases. growingscience.comacs.org
Design for Energy Efficiency Utilizing methods like microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted one-pot synthesis of N-phenyl piperazinyl-1,3,4-oxadiazole derivatives. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and other valuable piperidine derivatives can be made more sustainable and environmentally responsible.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of 1-Ethyl-2-methylpiperidine Transformations

Transformations involving this compound would primarily involve reactions at the nitrogen atom, cleavage of the C-N bonds within the ring, or reactions involving the substituents. The mechanisms of these transformations can be explored through various experimental and computational methods.

For this compound, a potential gas-phase thermal decomposition pathway could involve Hofmann elimination, where the ethyl group is removed as ethene, and the piperidine (B6355638) ring remains intact. Another possibility is the cleavage of the piperidine ring itself. The presence of the methyl group at the 2-position could influence the regioselectivity of such elimination reactions due to steric hindrance and its effect on the stability of potential transition states.

Computational studies on the thermochemistry of various methylpiperidines have been conducted, providing data on their standard molar enthalpies of formation in the gaseous state. These values are crucial for understanding the stability of the piperidine ring system and can serve as a basis for theoretical calculations of activation energies for different decomposition pathways acs.orgnih.gov.

Table 1: Standard Molar Enthalpies of Formation in the Gaseous State for Selected Methylpiperidines

CompoundEnthalpy of Formation (kJ·mol⁻¹)
1-Methylpiperidine-59.1 ± 1.7
2-Methylpiperidine (B94953)-84.5 ± 1.1
3-Methylpiperidine-79.2 ± 1.6
4-Methylpiperidine-82.9 ± 1.7
2,6-Dimethylpiperidine-111.2 ± 2.2
3,5-Dimethylpiperidine-105.9 ± 1.8

Data sourced from computational and experimental studies on methylpiperidines acs.orgnih.govnist.gov.

The activation and cleavage of the C-N bond in piperidine derivatives are critical steps in hydrodenitrogenation (HDN) processes, which are essential for the removal of nitrogen from fuels. Theoretical studies on the denitrification mechanism of piperidine and its methylated analogs on a MoP(001) surface provide valuable insights into these processes.

A study using density functional theory (DFT) investigated the denitrification of piperidine, 2-methylpiperidine, and 2,6-dimethylpiperidine. The calculations showed that the energy barrier for the C-N bond cleavage of protonated piperidine (piperidinium) is significantly lower than that for the direct C-N bond cleavage of piperidine, indicating that protonation promotes C-N bond activation researchgate.net. The study also suggested that α-position methylation, as in 2-methylpiperidine, does not facilitate the hydrogenolysis pathway (protonation followed by C-N bond cleavage) researchgate.net. Both protonation and α-position methylation were found to promote C-N bond cleavage on the MoP(001) surface, with the effect of protonation being more significant researchgate.net.

For this compound, it can be inferred that its C-N bond activation would similarly be influenced by protonation and the presence of the alkyl substituents. The ethyl group on the nitrogen would likely influence the electronic properties of the nitrogen atom and its interaction with catalytic surfaces.

Table 2: Calculated Energy Barriers for C-N Bond Cleavage of Piperidinium

Reaction StepDescriptionEnergy Barrier (kcal/mol)Reaction Energy (kcal/mol)
C-N bond cleavageRupturing of the C2-N bond in piperidinium23.4-45.2 (exothermic)

Data from a theoretical study on the denitrification mechanism of piperidine researchgate.net.

Reaction Intermediates and Transition State Analysis

Understanding the intermediates and transition states in reactions involving this compound is crucial for elucidating reaction mechanisms. Computational chemistry provides powerful tools for this purpose. For example, in the OH-initiated atmospheric photo-oxidation of piperidine, a theoretical study identified various transition states for H-abstraction from different positions on the piperidine ring whiterose.ac.uk. The study calculated the branching ratios for H-abstraction from the N-H, C2, C3, and C4 positions, providing a detailed picture of the initial steps of degradation whiterose.ac.uk.

For this compound, similar computational approaches could be used to model its reaction pathways. The presence of the ethyl and methyl groups would create a more complex potential energy surface with different transition state geometries and energies compared to unsubstituted piperidine. For instance, in a hypothetical elimination reaction, the transition state would be influenced by the orientation of the ethyl and methyl groups, affecting the stereochemical outcome of the reaction.

Theoretical studies on the thermolysis of N-tetramethylpiperidinyl esters have proposed the formation of a 2,2,6,6-tetramethylpiperidinyl radical as a key intermediate researchgate.net. This suggests that under certain conditions, reactions involving this compound could also proceed through radical intermediates.

Advanced Structural and Conformational Analysis

Stereochemical Elucidation of 1-Ethyl-2-methylpiperidine and its Isomers

The presence of substituents on the piperidine (B6355638) ring introduces chirality, leading to the existence of multiple stereoisomers.

This compound possesses a stereocenter at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, the C3 carbon of the ring, and the nitrogen atom (C6). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-Ethyl-2-methylpiperidine and (S)-1-Ethyl-2-methylpiperidine.

Furthermore, the nitrogen atom in piperidine derivatives can undergo a process called nitrogen inversion, where the lone pair of electrons rapidly flips its orientation. When the nitrogen is bonded to three different groups (in this case, the ethyl group, C2, and C6), it can be considered a transient chiral center. The interplay between the stable carbon stereocenter at C2 and the configuration of the N-ethyl group gives rise to diastereomers.

Specifically, for each enantiomer (R or S at C2), the ethyl group on the nitrogen can be oriented in two different ways relative to the methyl group at C2, leading to cis and trans diastereomers.

Cis Isomer: The ethyl group and the methyl group are on the same face of the piperidine ring.

Trans Isomer: The ethyl group and the methyl group are on opposite faces of the piperidine ring.

Therefore, this compound can exist as two pairs of enantiomers: (cis-R,S) and (trans-R,S), making a total of four possible stereoisomers. Molecules that are stereoisomers but not mirror images of each other are defined as diastereomers. nist.govchemicalbook.com For example, the cis-isomer is a diastereomer of the trans-isomer.

Conformational Dynamics and Preferences

The piperidine ring is not planar and adopts various conformations to minimize steric and torsional strain. The presence of the N-ethyl and C2-methyl substituents significantly influences the equilibrium between these conformations.

Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing angle and torsional strain. rsc.org The molecule can interconvert between two chair conformations through a process known as a ring flip. nist.gov During this process, it passes through higher-energy intermediates such as twist-boat and boat conformations. chemguide.co.uk For most substituted piperidines, the chair conformations are significantly lower in energy and are the most populated states at room temperature. The presence of the nitrogen atom and its lone pair can lead to some flattening of the ring at the nitrogen corner compared to cyclohexane.

In a chair conformation, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). nist.gov During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

The stability of a given chair conformer is largely determined by the steric bulk of the substituents and their orientation. Generally, conformers with bulkier groups in the more spacious equatorial position are favored energetically over those with bulky groups in the sterically hindered axial position.

For this compound, there are two key substituents whose positions must be considered:

The methyl group at the C2 position.

The ethyl group at the N1 position.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.8
Ethyl (-CH₂CH₃)1.8

This table presents the conformational A-values for substituents on a cyclohexane ring, which serve as a close approximation for the piperidine system.

Based on these values, both the methyl and ethyl groups have a significant preference for the equatorial position to minimize steric strain. The most stable conformation of trans-1-ethyl-2-methylpiperidine would have both the N-ethyl group and the C2-methyl group in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial. Since the ethyl and methyl groups have similar steric demands, the two chair conformers would be of similar energy.

The conformational preferences in this compound are governed by several types of steric interactions:

1,3-Diaxial Interactions: An axial substituent on a chair ring experiences steric repulsion from the other two axial atoms (usually hydrogens) on the same side of the ring, located two carbons away. This is the primary reason why bulky groups prefer the equatorial position. An axial C2-methyl group would have 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

A(1,3) Strain (Allylic Strain): This is a specific and crucial interaction in N-substituted piperidines. It describes the steric strain between a substituent on the nitrogen atom (the N-ethyl group) and an axial substituent at the C2 or C6 position. When the N-ethyl group is axial, it experiences steric hindrance from the axial hydrogens at C3 and C5. More significantly, the conformation of the N-ethyl group itself is restricted. If the C2-methyl group is also axial, a severe steric clash would occur, making this conformation highly unfavorable. This pseudoallylic strain can force the 2-substituent into an axial orientation if the N-substituent is particularly large or conjugated, though this is less common for simple N-alkyl groups.

Gauche Interactions: When viewed down a carbon-carbon bond in a Newman projection, substituents on adjacent carbons that are 60° apart are in a gauche relationship. An axial methyl group has a gauche interaction with the C3 carbon of the ring, which contributes to its higher energy compared to the equatorial conformer.

Spectroscopic Characterization for Structural Insights

Spectroscopic techniques are essential for elucidating the precise structure and conformational details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information. Protons in axial and equatorial positions have different chemical shifts; typically, axial protons are shielded and appear at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are also highly dependent on the dihedral angle, which can distinguish between cis and trans isomers and confirm a chair conformation. The spectrum would show complex multiplets for the piperidine ring protons, a quartet and a triplet for the N-ethyl group, and a doublet for the C2-methyl group.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the ring carbons, particularly C2 and C6, would be sensitive to the orientation of the substituents, providing further evidence for the preferred conformation.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, the spectrum would be characterized by:

C-H stretching vibrations: Strong absorptions in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene (B1212753) groups.

C-N stretching vibrations: These typically appear in the 1000-1250 cm⁻¹ region.

C-H bending vibrations: Found in the 1350-1480 cm⁻¹ region. The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion: The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.23 g/mol ).

Fragmentation: Tertiary amines like this compound undergo characteristic alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. The most likely fragmentation would be the loss of the ethyl group, leading to a stable iminium ion fragment. The loss of a methyl radical from the C2 position is also a probable fragmentation pathway. This results in a base peak (the most intense peak) that is often one mass unit less than the molecular weight due to the loss of a hydrogen atom from the carbon alpha to the nitrogen.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of this compound. The piperidine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. This leads to the possibility of multiple conformational isomers, which can be investigated by various NMR techniques.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum, protons on the ethyl group and the 2-methyl group would give rise to characteristic signals. The N-ethyl methylene protons (-N-CH₂ -CH₃) are expected to appear as a quartet, while the terminal methyl protons (-N-CH₂-CH₃ ) would be a triplet. The C2-methyl protons (-CH(CH₃ )-) would appear as a doublet due to coupling with the proton at the C2 position. The protons on the piperidine ring would resonate in the aliphatic region, often showing complex splitting patterns due to geminal and vicinal coupling. Protons adjacent to the nitrogen (C2-H and C6-H₂) are typically shifted downfield compared to the other ring protons (C3, C4, C5).

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are sensitive to the steric environment. For N-alkyl-C-methyl piperidines, changing the N-alkyl group from methyl to ethyl generally induces a shielding (upfield shift) of the C2 and C6 ring carbons, attributed to a γ-gauche effect. The predicted chemical shifts are influenced by the orientation of the methyl and ethyl groups.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH₂-CH₃~2.4Quartet (q)
C2-CH₃~1.1Doublet (d)
N-CH₂-CH₃ ~1.0Triplet (t)
C2-H~2.1-2.3Multiplet (m)
C6-H (axial)~2.0-2.2Multiplet (m)
C6-H (equatorial)~2.7-2.9Multiplet (m)
C3, C4, C5-H~1.2-1.8Multiplet (m)
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
C2~58-62
C6~54-57
N-CH₂ -CH₃~48-52
C3~33-36
C4~25-28
C5~23-26
C2-CH₃ ~15-19
N-CH₂-CH₃ ~12-15

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the molecule. For instance, cross-peaks would be observed between the N-ethyl methylene protons and its methyl protons, and between the C2-proton and the C2-methyl protons, as well as adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s), such as connecting the C2-H proton signal to the C2 carbon signal.

Dynamic NMR (DNMR)

This compound can exist as a mixture of conformers in solution. The two primary dynamic processes are ring inversion (chair-to-chair interconversion) and nitrogen inversion. The presence of a methyl group at the C2 position and an ethyl group on the nitrogen influences the energy barriers and equilibrium populations of these conformers.

Dynamic NMR studies on related N-alkylpiperidines show that these processes can be studied by monitoring the NMR spectrum at variable temperatures. At room temperature, if the inversion processes are fast on the NMR timescale, averaged signals are observed. Upon cooling, the exchange rate slows, and the signals for individual conformers may decoalesce and become distinct. From the coalescence temperature and the chemical shift separation of the exchanging signals, the free energy of activation (ΔG‡) for the conformational change can be calculated, providing insight into the flexibility of the molecule. For N-methylpiperidine, coherent oscillatory motions corresponding to conformational changes have been observed on a picosecond timescale using advanced spectroscopic techniques.

X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis for this compound is not publicly available. This is common for relatively simple, low-molecular-weight amines that are liquids at room temperature, as obtaining a single crystal suitable for diffraction can be challenging.

However, the solid-state structure can be inferred from X-ray studies of the parent compound, piperidine, and its simple derivatives. X-ray diffraction studies on piperidine itself, conducted at low temperatures (150 K), show that the molecule crystallizes with the piperidine ring in a classic chair conformation. In the crystal lattice, the molecules are linked into chains by N-H···N hydrogen bonds.

For this compound, a tertiary amine, N-H···N hydrogen bonding is not possible. Therefore, if crystallized, its solid-state packing would be governed by weaker van der Waals interactions. The piperidine ring would be expected to adopt a stable chair conformation. The preferred orientation of the ethyl and methyl substituents (axial vs. equatorial) would be determined by minimizing steric hindrance. Typically, larger alkyl groups prefer the less sterically crowded equatorial position to minimize unfavorable 1,3-diaxial interactions. Thus, the most probable conformation would feature both the N-ethyl group and the C2-methyl group in equatorial or pseudo-equatorial positions.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 127.23 g/mol ), the electron ionization (EI) mass spectrum is characterized by specific fragmentation pathways typical for N-alkyl cyclic amines.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 127. In EI-MS, the molecular ion is often unstable and undergoes fragmentation. The dominant fragmentation mechanism for N-alkyl piperidines is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is initiated by the ionization of the nitrogen's lone pair of electrons, forming a radical cation.

For this compound, there are three possible alpha-cleavage pathways:

Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z 98. This fragment is a stable, N-substituted iminium ion and is often the base peak (the most intense peak) in the spectrum of N-ethyl piperidines.

Loss of a methyl group: Cleavage of the C2-CH₃ bond is less favorable than ring cleavage but can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 112.

Ring cleavage: Cleavage of the C2-C3 bond within the ring, followed by rearrangement, can lead to the formation of various smaller fragment ions. A significant fragment often arises from the cleavage of the C-C bond adjacent to the nitrogen within the ring (the C2-C3 or C6-C5 bond). For instance, cleavage at the C6 position can lead to the formation of an ion at m/z 70.

The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.

Interactive Table: Major Expected Fragments in the EI-Mass Spectrum of this compound
m/zProposed Fragment StructureFragmentation Pathway
127[C₈H₁₇N]⁺•Molecular Ion (M⁺•)
112[M - CH₃]⁺Alpha-cleavage at C2
98[M - C₂H₅]⁺Alpha-cleavage of N-ethyl group (often the base peak)
70[C₄H₈N]⁺Ring cleavage

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is widely applied to molecules like 1-Ethyl-2-methylpiperidine to predict a range of characteristics.

DFT calculations are instrumental in elucidating the electronic structure of this compound, which in turn governs its reactivity. By solving approximations of the Schrödinger equation, DFT methods can determine the distribution of electrons within the molecule and identify regions susceptible to chemical attack.

Key parameters derived from DFT that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to reaction. For substituted piperidines, the nitrogen lone pair often contributes significantly to the HOMO, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, confirming it as a likely site for protonation or reaction with electrophiles. The analysis of these electronic properties helps in understanding reaction mechanisms and predicting the outcomes of chemical transformations. nih.govsemanticscholar.orgmdpi.commdpi.com

Table 1: Key Electronic Descriptors from DFT for Reactivity Analysis

Descriptor Significance Predicted Characteristics for this compound
HOMO Energy Energy of the highest occupied molecular orbital; indicates electron-donating ability. Relatively high energy, localized near the nitrogen atom.
LUMO Energy Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. Lower energy level, indicating where an incoming electron would reside.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; relates to chemical stability and reactivity. A moderate gap would suggest typical amine reactivity.

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Negative potential (red/yellow) localized on the nitrogen atom, positive potential (blue) on nearby hydrogen atoms. |

Theoretical vibrational spectra for this compound can be calculated using DFT methods, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p). nih.gov These calculations provide vibrational frequencies and intensities that correspond to the normal modes of vibration of the molecule.

The theoretical data is crucial for the interpretation of experimental infrared (IR) and Raman spectra. uzh.chmdpi.com A common practice involves scaling the calculated frequencies with an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby achieving better agreement with experimental values. uzh.ch Furthermore, a Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational band to specific molecular motions, such as C-H stretching, CH2 scissoring, or ring deformation modes. nih.gov For similar molecules like 2- and 3-methylpiperidine, DFT calculations have been successfully used to assign their experimental FT-IR spectra. nih.gov

Table 2: Representative Vibrational Modes and Expected Frequencies for Piperidine (B6355638) Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretch 3300-3500 (for unsubstituted piperidine) Stretching of the nitrogen-hydrogen bond. Not present in this compound.
C-H Stretch (Aliphatic) 2850-3000 Stretching of carbon-hydrogen bonds in the ethyl, methyl, and piperidine ring.
CH₂ Scissoring 1440-1480 Bending motion of the methylene (B1212753) groups in the ring.
C-N Stretch 1000-1250 Stretching of the carbon-nitrogen bonds.

| Ring Deformation | 800-1200 | Complex vibrations involving the entire piperidine ring structure. |

Ab Initio Calculations and Molecular Mechanics

Beyond DFT, other computational methods like ab initio calculations and molecular mechanics are employed to study different aspects of molecular structure and energy.

This compound can exist in several conformations, primarily based on the chair form of the piperidine ring and the orientation of the ethyl and methyl substituents. The substituents can be in either an axial or an equatorial position. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various DFT methods are used to calculate the relative energies of these different conformers. researchgate.net

Generally, for substituted six-membered rings, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance (1,3-diaxial interactions). researchgate.netnih.gov For this compound, the most stable conformer would likely have both the ethyl group on the nitrogen and the methyl group at the C2 position in equatorial or pseudo-equatorial orientations. Computational calculations can quantify the energy difference (ΔG) between the various stable conformers, providing insight into their relative populations at equilibrium. nih.gov For instance, calculations on N,2-dimethylpiperidine-1-carboxamide have shown that the axial conformer can be favored by 2.1 kcal/mol over the equatorial one due to specific electronic effects. nih.gov

Table 3: Hypothetical Conformational Analysis of this compound

Conformer Description Relative Energy (kcal/mol) Expected Stability
2-methyl (equatorial), 1-ethyl (equatorial) 0.00 (Reference) Most Stable
2-methyl (axial), 1-ethyl (equatorial) > 1.5 Less Stable due to 1,3-diaxial interactions.
2-methyl (equatorial), 1-ethyl (axial) Variable Stability depends on the barrier to nitrogen inversion and steric interactions.

| Twist-Boat Conformations | > 5.0 | Significantly less stable than chair conformations. |

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), are fundamental thermodynamic quantities. While experimental values can sometimes be found in databases like the NIST Chemistry WebBook, computational methods provide a powerful means for their prediction. nist.gov

High-level ab initio methods can be used to calculate the total electronic energy of a molecule. The enthalpy of formation can then be determined by considering the energies of the constituent elements in their standard states through a series of theoretical reactions. The standard enthalpy change of a reaction is calculated as the sum of the standard enthalpies of formation of the products minus the sum of the standard enthalpies of formation of the reactants. libretexts.org These calculated values are essential for predicting the thermodynamics of reactions involving this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and transport properties.

For this compound, an MD simulation could be used to explore its conformational landscape and the dynamics of interconversion between different chair and twist-boat forms. Such simulations, often performed with the molecule in a solvent like water, can reveal how intermolecular interactions influence its structure and flexibility. This approach is particularly valuable in understanding how the molecule might behave in a biological or chemical system, providing insights that are not accessible from static, gas-phase calculations. mdpi.com Studies on similar molecules, like N-methyl piperidine, have used time-resolved spectroscopy combined with calculations to observe ultrafast conformational dynamics between chair and twist structures following electronic excitation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or chemical properties. wikipedia.orgijpsr.comijnrd.org For piperidine derivatives, including this compound, QSAR studies are instrumental in predicting various parameters without the need for extensive experimental testing. These models are built by establishing a mathematical relationship between molecular descriptors and a specific endpoint. wikipedia.org

QSAR studies on piperidine derivatives have been applied to predict a range of activities, including enzyme inhibition and cardiotoxicity. tandfonline.comnih.gov For instance, research on furan-pyrazole piperidine derivatives has utilized 2D and 3D autocorrelation descriptors to model their inhibitory activity against the Akt1 kinase, which is relevant in cancer research. tandfonline.comnih.govtandfonline.com Another study focused on the cardiotoxicity of piperidine derivatives by developing QSAR models to predict their potential to block the hERG potassium channel, a critical factor in drug safety assessment. nih.gov

The development of robust QSAR models involves the selection of relevant molecular descriptors, which can be categorized as topological, spatial, thermodynamic, and electronic, among others. nih.govsrmist.edu.in Statistical methods such as Multiple Linear Regression (MLR), Genetic Algorithm (GA), and Monte Carlo optimization are then employed to build the predictive models. tandfonline.comnih.govnih.govtandfonline.com The predictive power and reliability of these models are evaluated using various statistical parameters.

Below is a table summarizing key aspects of QSAR methodologies as applied to piperidine derivatives, which would be relevant for assessing a compound like this compound.

QSAR Aspect Description Examples from Piperidine Derivative Studies Statistical Validation Parameters
Model Type The mathematical approach used to relate descriptors to activity.Genetic Algorithm-Multiple Linear Regression (GA-MLR), Monte Carlo Optimization. tandfonline.comnih.govCoefficient of determination (r²), Cross-validated r² (q² or Q²), Root Mean Squared Error (RMSE), Fisher's statistical factor (F). tandfonline.comnih.govtandfonline.comnih.gov
Descriptors Numerical values that characterize the chemical structure.3D and 2D autocorrelation descriptors, Partial negative surface area, Molecular shadow area, Heat of formation. tandfonline.comnih.gov
Biological Endpoint The activity or property being predicted.Half maximal inhibitory concentration (IC₅₀) for enzyme inhibition, pIC₅₀ for cardiotoxicity. tandfonline.comnih.gov
Application The purpose of the QSAR model.Predicting the inhibitory activity of new compounds, Assessing potential toxicity, Guiding the design of new derivatives with improved activity. nih.govresearchgate.net

The insights gained from such QSAR models can guide the synthesis of new derivatives with enhanced biological activities and optimized physicochemical properties. researchgate.net

Intermolecular Interactions and Supramolecular Aggregation Patterns

The intermolecular interactions of this compound, as with other N-alkyl piperidines, are crucial in determining its physical properties and how it interacts with other molecules. These non-covalent interactions govern the formation of larger, ordered structures known as supramolecular aggregates. mdpi.com

The primary intermolecular forces at play for a molecule like this compound are expected to be van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions. The ethyl and methyl groups contribute to the molecule's size and surface area, influencing the strength of the dispersion forces. The nitrogen atom in the piperidine ring introduces a dipole moment, allowing for dipole-dipole interactions.

While this compound itself cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the nitrogen, the nitrogen atom can act as a hydrogen bond acceptor. This allows it to interact with protic solvents or other molecules that can donate a hydrogen bond. Studies on related piperidine derivatives have utilized techniques like Hirshfeld surface analysis to investigate and quantify different types of intermolecular contacts, including weak C-H···O hydrogen bonds in more complex structures. nih.gov

The formation of supramolecular aggregates is a consequence of these directed intermolecular interactions. In the solid state, these interactions can lead to specific crystal packing arrangements. In solution, they can result in the formation of oligomeric species. mdpi.com The study of N-alkylpiperazines with cucurbit nih.govuril has shown that the stability and degree of oligomerization in supramolecular complexes increase with the length of the alkyl chain. nih.gov This suggests that the ethyl group in this compound would play a role in any potential host-guest chemistry or self-aggregation.

The potential for supramolecular aggregation is also influenced by the surrounding environment, such as the solvent. The aggregation of pseudopeptides, for example, has been shown to be driven by a combination of intermolecular hydrogen bonding and π-π interactions, with the formation of aggregates being sensitive to the solvent composition. mdpi.com

The table below outlines the potential intermolecular interactions and their implications for the supramolecular behavior of this compound.

Interaction Type Description Potential Role in Supramolecular Aggregation
Van der Waals Forces Weak, non-specific attractions arising from temporary fluctuations in electron distribution.Contribute to the overall packing and cohesion in condensed phases.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another.Help to orient molecules in a specific manner, influencing crystal lattice formation.
Hydrogen Bonding (Acceptor) The nitrogen atom's lone pair of electrons can accept a hydrogen bond from a donor molecule (e.g., water, alcohol).Can lead to the formation of specific adducts or play a role in the solvation shell structure.
Steric Effects The spatial arrangement of the ethyl and methyl groups.Can hinder or direct the approach of other molecules, influencing the geometry of aggregates.

Understanding these fundamental interactions is key to predicting the behavior of this compound in various chemical and biological systems.

Historical Perspectives and Evolution of Research on 1 Ethyl 2 Methylpiperidine

Key Discoveries and Pioneering Studies in Piperidine (B6355638) Chemistry

The journey into the world of piperidine chemistry began in the mid-19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained this novel heterocyclic amine by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org This discovery laid the groundwork for the systematic study of a new class of organic compounds.

Early research focused on understanding the fundamental structure and reactivity of the piperidine ring. The piperidine structural motif was soon identified in numerous naturally occurring alkaloids, highlighting its significance in the natural world. wikipedia.org These include not only piperine from black pepper but also coniine from poison hemlock, the toxin responsible for the death of Socrates, and lobeline from Indian tobacco. wikipedia.org The prevalence of the piperidine core in such biologically active molecules spurred further investigation into its chemical properties and potential applications.

Initial synthetic efforts were centered on simple derivatization of the piperidine ring. One of the earliest methods for preparing N-substituted piperidines, such as N-ethylpiperidine, was the reaction of piperidine with an ethyl iodide, a method utilized by Cahours himself. orgsyn.org These pioneering studies, though rudimentary by modern standards, were crucial in establishing the basic principles of piperidine reactivity and set the stage for the development of more complex synthetic methodologies.

MilestoneResearcher(s)YearSignificance
First Isolation of PiperidineThomas Anderson1850Isolated piperidine from piperine, initiating the study of this class of compounds. wikipedia.org
Independent Isolation and NamingAuguste Cahours1852Independently isolated piperidine and gave it its name, derived from Piper (the Latin word for pepper). wikipedia.org
Early Synthesis of N-alkylpiperidinesAuguste Cahoursc. 1853Demonstrated the alkylation of the piperidine nitrogen using ethyl iodide. orgsyn.org

Evolution of Synthetic and Characterization Techniques Applied to Substituted Piperidines

The synthesis of substituted piperidines, including 1-Ethyl-2-methylpiperidine, has evolved significantly from the early methods of direct alkylation and isolation from natural products. The development of more sophisticated and efficient synthetic strategies has been a major focus of organic chemistry.

Evolution of Synthetic Methodologies:

Initially, the synthesis of piperidines relied heavily on the hydrogenation of pyridine precursors. dtic.milcdnsciencepub.com This method, often employing catalysts like nickel or molybdenum disulfide under high pressure and temperature, remains a cornerstone of industrial piperidine production. wikipedia.orgnih.gov

Over the decades, a plethora of new synthetic methods have emerged, offering greater control over stereochemistry and functional group tolerance. ajchem-a.comajchem-a.comresearchgate.net These advancements have been critical for accessing the vast chemical space of substituted piperidines for applications in drug discovery and materials science. researchgate.netresearchgate.netresearchgate.net

Key Synthetic Approaches to Substituted Piperidines:

Synthetic Strategy Description Key Features
Reductive Amination The reaction of a dicarbonyl compound with an amine, followed by reduction, to form the piperidine ring. A classical and versatile method for constructing the piperidine core. researchgate.net
Cyclization Reactions Intramolecular reactions of linear precursors, such as amino-alkenes or amino-aldehydes, to form the piperidine ring. nih.gov This includes radical-mediated cyclizations and transition metal-catalyzed processes. nih.gov Allows for the synthesis of complex and highly substituted piperidines.
Aza-Diels-Alder Reaction A cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. A powerful tool for controlling stereochemistry. researchgate.net

| Biocatalytic Approaches | The use of enzymes, such as transaminases, to catalyze the stereoselective synthesis of chiral substituted piperidines. acs.org | Offers high enantioselectivity and environmentally friendly reaction conditions. acs.org |

The synthesis of this compound can be achieved through various routes, including the reductive amination of appropriate precursors or the N-alkylation of 2-methylpiperidine (B94953) with an ethylating agent. The choice of synthetic route often depends on the desired purity, yield, and stereochemical outcome.

Evolution of Characterization Techniques:

The ability to accurately characterize the structure and purity of substituted piperidines has been paramount to the advancement of the field. Early chemists relied on elemental analysis and boiling point determination. The advent of spectroscopic techniques in the 20th century revolutionized the characterization of these compounds.

Key Characterization Techniques:

Research Trends and Shifts in Focus within Heterocyclic Chemistry

The study of this compound is situated within the broader field of heterocyclic chemistry, which has undergone significant transformations over the past century. Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, have always been a cornerstone of organic chemistry due to their prevalence in nature and their wide range of applications. mdpi.comresearchgate.net

Historical and Modern Research Focus:

Historically, research in heterocyclic chemistry was largely driven by the isolation and structural elucidation of natural products. researchgate.net The discovery of the biological activity of many of these compounds, particularly alkaloids, fueled the development of synthetic methods to produce them and their analogs in the laboratory.

In recent decades, the focus of heterocyclic chemistry has expanded and shifted in several key areas:

Medicinal Chemistry and Drug Discovery: There is an ever-increasing emphasis on the design and synthesis of novel heterocyclic compounds as therapeutic agents. mdpi.com Piperidine and its derivatives are particularly prominent in this area, forming the core structure of numerous pharmaceuticals. ijnrd.orgnih.gov

Catalysis: The development of new catalytic methods, including both metal- and organocatalysis, has revolutionized the synthesis of heterocyclic compounds, enabling more efficient and selective reactions. mdpi.com

Materials Science: Heterocyclic compounds are being explored for their use in the development of new materials with unique electronic and optical properties. researchgate.net

Green Chemistry: There is a growing trend towards the development of more environmentally benign methods for the synthesis of heterocyclic compounds, including the use of water as a solvent and the development of catalytic reactions that minimize waste. ajchem-a.comajchem-a.com

The continued interest in substituted piperidines like this compound is a testament to the enduring importance of heterocyclic chemistry. As synthetic and analytical techniques continue to advance, the potential to explore the chemical space of these compounds and uncover new applications remains vast.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Approaches

The development of synthetic routes to piperidine (B6355638) derivatives has been a long-standing area of interest in organic chemistry. nih.gov However, future research concerning 1-ethyl-2-methylpiperidine must prioritize the integration of green chemistry principles to enhance sustainability and reduce environmental impact. orgsyn.orgnist.gov

Novel Synthetic Strategies: Future research should focus on developing novel synthetic strategies that offer improvements in terms of efficiency, selectivity, and environmental compatibility over classical methods. While traditional methods for N-alkylation of piperidines exist, newer approaches could provide significant advantages. orgsyn.org Exploring one-pot reactions and tandem catalysis could streamline the synthesis of this compound from readily available starting materials. nist.gov For instance, the development of catalytic systems that enable the direct and selective N-ethylation of 2-methylpiperidine (B94953) using green ethylating agents would be a significant advancement.

Sustainable Approaches: The principles of green chemistry offer a roadmap for developing more environmentally benign syntheses of this compound. orgsyn.orgnist.gov Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. orgsyn.org

Solvent-Free Reactions: Conducting syntheses in the absence of volatile organic solvents is a cornerstone of green chemistry, minimizing waste and environmental pollution. nist.gov Mechanochemical methods, such as ball milling, could be explored for the solvent-free synthesis of this compound. orgsyn.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. chemicalbook.com Future research could explore the use of biocatalysts for the enantioselective synthesis of specific stereoisomers of this compound, which could have applications in pharmaceuticals.

Use of Greener Solvents: When solvents are necessary, the focus should be on employing environmentally friendly options such as water, ethanol, or other bio-derived solvents. nist.gov

A comparative overview of traditional versus potential sustainable approaches is presented in Table 1.

Approach Traditional Methods Sustainable Future Directions
Energy Input Conventional heating (reflux)Microwave irradiation, Ultrasonication orgsyn.org
Solvents Volatile organic compounds (VOCs)Solvent-free conditions, Green solvents (e.g., water, ethanol) nist.gov
Catalysts Homogeneous metal catalystsHeterogeneous recyclable catalysts, Biocatalysts nist.govchemicalbook.com
Atom Economy Often lower due to multi-step processesHigher through one-pot and tandem reactions
Waste Generation Significant solvent and reagent wasteMinimized waste streams

Advanced Spectroscopic and Computational Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic characterization is available, advanced techniques can provide unprecedented levels of detail. nist.gov

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced NMR techniques can provide deeper insights. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can definitively establish the connectivity of the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can elucidate the through-space proximity of protons, providing valuable information about the preferred conformation of the piperidine ring and the relative orientation of the ethyl and methyl substituents. Studies on related N-substituted 2-methylpiperidines have shown that the nitrogen lone pair can influence the chemical shift of nearby protons, an effect that could be further investigated in this compound. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound with high accuracy. msu.edu Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecular ion in detail. researchgate.net Understanding these fragmentation pathways can provide valuable structural information and aid in the identification of the compound in complex mixtures. chemguide.co.uk

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the molecular and electronic structure of this compound. rsc.org These calculations can predict key properties such as optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the this compound molecule over time. This is particularly important for understanding the flexibility of the piperidine ring and the rotational freedom of the ethyl and methyl groups.

The integration of advanced spectroscopic data with high-level computational models will be instrumental in developing a comprehensive understanding of the structure-property relationships of this compound.

Technique Information Gained Future Research Focus
Advanced NMR (2D, NOE) Definitive connectivity, Conformational analysis, StereochemistryDetailed conformational studies in various solvents and temperatures.
High-Resolution MS/MS Precise elemental composition, Fragmentation pathwaysElucidation of fragmentation mechanisms for structural confirmation.
Density Functional Theory (DFT) Optimized geometry, Electronic properties, Predicted spectraCorrelation of calculated properties with experimental data for validation. rsc.org
Molecular Dynamics (MD) Conformational dynamics, Intermolecular interactionsSimulation of behavior in different environments (e.g., solvents, at interfaces).

Expansion of Catalytic and Synthetic Utility

The piperidine scaffold is a common feature in many biologically active compounds and catalysts. mdpi.com While the specific applications of this compound are not extensively documented, its structure suggests potential utility in various areas of catalysis and organic synthesis.

Potential Catalytic Applications:

Organocatalysis: As a tertiary amine, this compound could potentially serve as a basic organocatalyst in a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Baylis-Hillman reactions. The steric hindrance provided by the 2-methyl group could influence the stereoselectivity of these transformations.

Ligand in Transition Metal Catalysis: The nitrogen atom in this compound can act as a ligand for transition metals. Future research could explore the synthesis of metal complexes incorporating this piperidine derivative and evaluate their catalytic activity in reactions like cross-coupling, hydrogenation, and polymerization. The chiral nature of the molecule could be exploited for asymmetric catalysis.

Synthetic Utility:

Building Block for Complex Molecules: this compound can serve as a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications. The piperidine ring is a key pharmacophore in many drugs. nih.gov

Directing Group: The nitrogen atom could potentially function as a directing group in C-H activation reactions, enabling the selective functionalization of the piperidine ring at positions that are otherwise difficult to access.

Future research should focus on systematically evaluating the potential of this compound in these and other catalytic and synthetic applications.

Challenges and Opportunities in this compound Research

Despite the potential of this compound, several challenges remain that also represent significant opportunities for future research.

Challenges:

Stereoselective Synthesis: The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound remains a key challenge.

Limited Application Data: There is a lack of published research on the specific applications of this compound in catalysis and materials science.

Understanding Structure-Activity Relationships: A more comprehensive understanding of how the specific substitution pattern of this compound influences its physical, chemical, and biological properties is needed.

Opportunities:

Development of Novel Catalysts: The exploration of this compound as a ligand or organocatalyst could lead to the discovery of new and efficient catalytic systems.

Synthesis of Bioactive Molecules: The use of this compound as a scaffold for the synthesis of novel drug candidates presents a significant opportunity in medicinal chemistry.

Green and Sustainable Chemistry: There is a considerable opportunity to apply the principles of green chemistry to develop environmentally friendly and cost-effective methods for the synthesis and application of this compound. orgsyn.orgnist.gov

Addressing these challenges and capitalizing on these opportunities will undoubtedly lead to a greater appreciation for the chemical versatility of this compound and pave the way for its use in a wider range of scientific and technological applications.

Q & A

Q. What metrics validate the reproducibility of experimental results for this compound?

  • Criteria :
  • Synthesis Reproducibility : Yield variance <5% across three independent trials.
  • Spectroscopic Consistency : Peak alignment (e.g., δ 1.2–1.5 ppm for ethyl groups in NMR) with published data .
  • Computational Validation : ≤2 kcal/mol deviation between DFT-calculated and experimental thermochemical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.